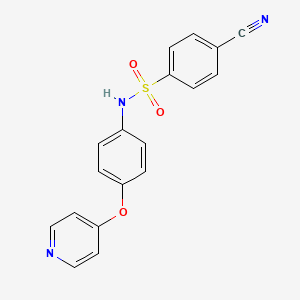
4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide is a chemical compound that is used in scientific research for its pharmacological properties. It is a potent inhibitor of a specific protein kinase that is involved in various cellular processes. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide involves the inhibition of PIM1 kinase activity. PIM1 kinase is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, survival, and differentiation. It has been shown that the inhibition of PIM1 kinase activity by 4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide leads to the inhibition of cancer cell growth and enhancement of chemotherapy drug efficacy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide have been extensively studied. It has been shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to the drugs. In addition, this compound has been shown to have anti-inflammatory and anti-angiogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide in lab experiments include its potent inhibitory activity against PIM1 kinase, its ability to inhibit cancer cell growth, and its ability to enhance the efficacy of chemotherapy drugs. However, there are also limitations to using this compound in lab experiments. One of the limitations is its potential toxicity, which may affect the results of the experiments. Another limitation is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide. One direction is to investigate its potential use in combination with other cancer drugs to enhance their efficacy. Another direction is to investigate its potential use in other diseases such as inflammation and angiogenesis. Furthermore, the development of more potent and selective inhibitors of PIM1 kinase may lead to the discovery of new therapeutic agents for cancer treatment.
Synthesemethoden
The synthesis of 4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide has been reported in several research papers. One of the methods involves the reaction of 4-cyano-N-(4-hydroxyphenyl)benzenesulfonamide with 4-pyridin-4-yloxybenzoyl chloride in the presence of a base. The reaction proceeds via an intermediate, which is then converted to the final product using a reducing agent. Another method involves the reaction of 4-cyano-N-(4-hydroxyphenyl)benzenesulfonamide with 4-pyridin-4-yloxybenzoyl isothiocyanate in the presence of a base. The reaction proceeds via an intermediate, which is then converted to the final product using a reducing agent.
Wissenschaftliche Forschungsanwendungen
4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide has been extensively used in scientific research for its pharmacological properties. It is a potent inhibitor of a specific protein kinase called PIM1, which is involved in various cellular processes such as cell proliferation, survival, and differentiation. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Eigenschaften
IUPAC Name |
4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c19-13-14-1-7-18(8-2-14)25(22,23)21-15-3-5-16(6-4-15)24-17-9-11-20-12-10-17/h1-12,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFRBNBJWLLNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B7542790.png)
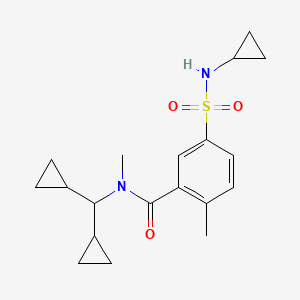
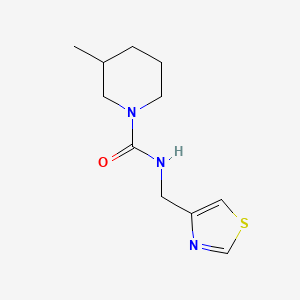
![N-propyl-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7542811.png)
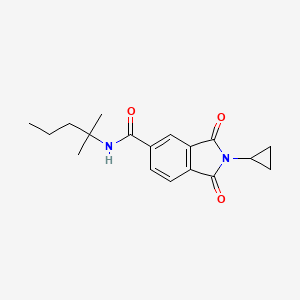
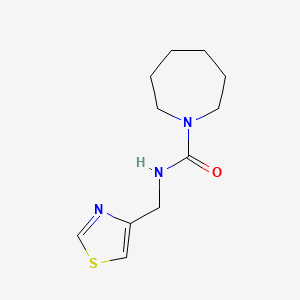
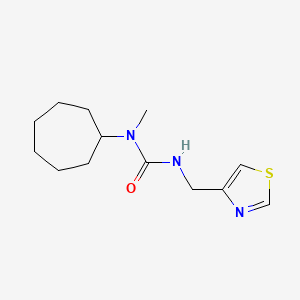
![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide](/img/structure/B7542837.png)
![4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542847.png)
![N-[2-(3,4-dichlorophenyl)-2-methylpropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7542858.png)
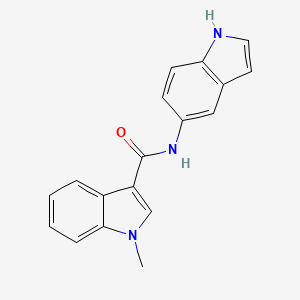
![3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7542878.png)
![4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542886.png)
![5-[[5-Phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7542891.png)